2-(3-Pyridinyl)-1,3-thiazol-5-amine Analog (Compound 7) Demonstrates Superior Trypanocidal Potency and Selectivity vs. Benznidazole
In a focused library of 3-pyridyl-1,3-thiazole derivatives, compound 7, a direct structural analog of the target compound with a 4-chlorophenyl substituent at the 4-position, demonstrated significantly superior in vitro trypanocidal activity against Trypanosoma cruzi. The compound exhibited an IC50 of 0.4 µM, which is a 10.5-fold improvement in potency compared to the clinical reference benznidazole (IC50 = 4.2 µM) [1]. Furthermore, compound 7 displayed a high selectivity index of 530.8, underscoring its favorable therapeutic window in this parasitic disease model [1].
| Evidence Dimension | In vitro trypanocidal activity (IC50) |
|---|---|
| Target Compound Data | 0.4 µM (Compound 7 analog) |
| Comparator Or Baseline | Benznidazole: 4.2 µM |
| Quantified Difference | 10.5-fold more potent |
| Conditions | In vitro assay against Trypanosoma cruzi |
Why This Matters
This data provides a strong, quantifiable basis for prioritizing the 3-pyridinyl-1,3-thiazole scaffold in anti-trypanosomal drug discovery, offering a clear potency advantage over the standard-of-care comparator.
- [1] Gouveia de Melo Silva, V.; Manoel da Silva Sousa, L.; Fernandes Junior, E.L.; et al. New series of 3-pyridyl-1,3-thiazoles: In vitro and in vivo anti-Trypanosomatidae profile, in vitro and in silico mechanism of action approach. Eur. J. Med. Chem. 2025, 284, 117191. View Source
